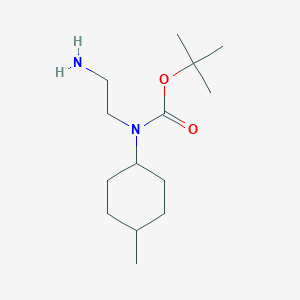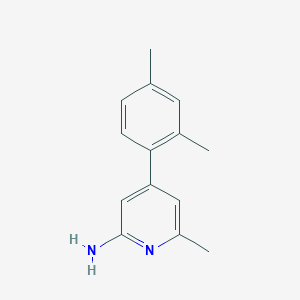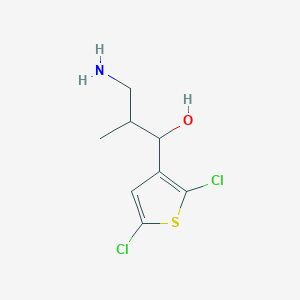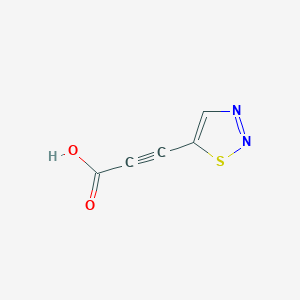
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminoethylamine and 4-methylcyclohexyl isocyanate. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block in organic synthesis, serving as an intermediate in the preparation of more complex molecules.
Biology: In biological research, the compound may be studied for its potential effects on cellular processes and pathways.
Medicine: Pharmaceutical research may explore the compound’s potential as a drug candidate, particularly for its activity against specific biological targets.
Industry: In industrial applications, the compound may be used in the formulation of specialty chemicals, coatings, and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(2-aminoethyl)-N-(cyclohexyl)carbamate
- tert-butyl N-(2-aminoethyl)-N-(4-ethylcyclohexyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate may exhibit unique properties due to the presence of the 4-methylcyclohexyl group
Eigenschaften
Molekularformel |
C14H28N2O2 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminoethyl)-N-(4-methylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-11-5-7-12(8-6-11)16(10-9-15)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |
InChI-Schlüssel |
ARVNPRNFWDELJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N(CCN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methoxy-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13159120.png)
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B13159156.png)

